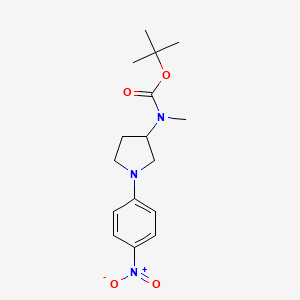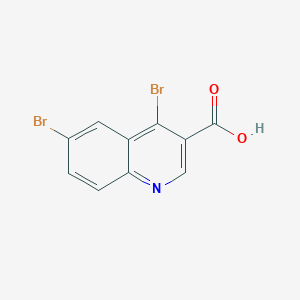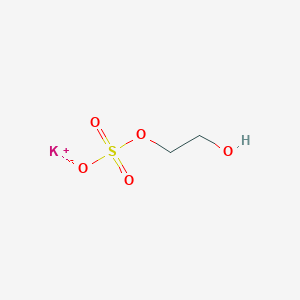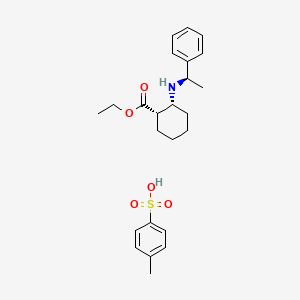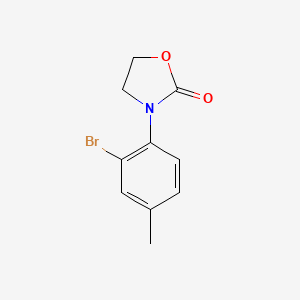
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Overview
Description
The compound is a derivative of 2-Bromo-4-methylphenyl isocyanate . Isocyanates are a class of compounds containing the functional group -N=C=O. They are widely used in the production of polyurethane products and are known for their reactivity .
Synthesis Analysis
While specific synthesis methods for “3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one” were not found, a related compound, 2-Bromo-4-methylphenyl isocyanate, can be synthesized via the borane-mediated reduction of 2-haloketones .Scientific Research Applications
Antibacterial Agents
Oxazolidinones represent a promising class of antibacterial agents. For example, novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (MAO-A) have been identified, offering an improved safety profile over existing drugs like linezolid (Reck et al., 2005). Other studies report on the in vitro activities of specific oxazolidinone analogs demonstrating potent antibacterial activities against a variety of clinically important human pathogens, highlighting their potential in addressing antibiotic resistance (Zurenko et al., 1996).
Agricultural Fungicides
Oxazolidinones are also applied as agricultural fungicides. Famoxadone, an oxazolidinone fungicide, demonstrates excellent control of plant pathogens affecting a wide range of crops. This highlights the versatility of oxazolidinones in both medical and agricultural applications (Sternberg et al., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, oxazolidinones serve as valuable intermediates. Their involvement in the efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions showcases their potential in sustainable chemistry applications (Jing Xu et al., 2011). Another study describes the chemoselective copper-catalyzed Ullmann-type coupling of oxazolidinones with bromoiodoarenes, further emphasizing the utility of oxazolidinones in the development of novel synthetic methodologies (Kelly et al., 2017).
properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7-2-3-9(8(11)6-7)12-4-5-14-10(12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSAZZKXQHVWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651032 | |
| Record name | 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060817-68-6 | |
| Record name | 3-(2-Bromo-4-methylphenyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



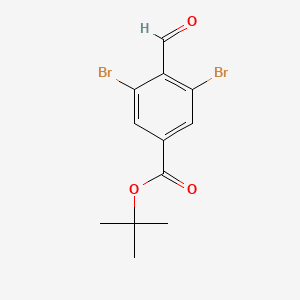


![4'-Methoxyspiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B1512988.png)
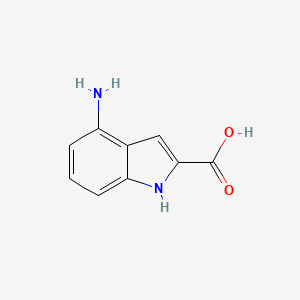
![5-Bromooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1512990.png)

![ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1512993.png)
